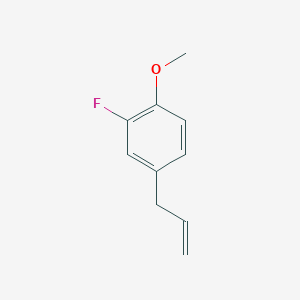

3-(3-Fluoro-4-methoxyphenyl)-1-propene

Description

3-(3-Fluoro-4-methoxyphenyl)-1-propene, also known by its synonym 4-allyl-2-fluoroanisole, is a substituted aromatic compound with a distinct molecular architecture. nih.gov Its structure features a benzene (B151609) ring substituted with a fluorine atom, a methoxy (B1213986) group (-OCH₃), and an allyl group (-CH₂-CH=CH₂). The precise arrangement of these functional groups on the phenyl ring dictates its chemical behavior and potential applications. As a member of the fluoroarylpropene family, it serves as a valuable model for investigating the interplay of electronic effects and steric factors in chemical reactions and molecular interactions.

Below are the key identifiers and computed properties for this compound.

| Identifier | Value |

| IUPAC Name | 2-fluoro-1-methoxy-4-prop-2-enylbenzene nih.gov |

| CAS Number | 222422-50-6 nih.gov |

| Molecular Formula | C₁₀H₁₁FO nih.gov |

| Molecular Weight | 166.19 g/mol nih.gov |

| Monoisotopic Mass | 166.079393132 Da nih.gov |

Click on the table headers to sort the data.

Arylpropenes are a broad class of organic compounds characterized by a propylene (B89431) group attached to an aryl (aromatic) ring. This structural motif is found in numerous naturally occurring and synthetic molecules. The reactivity of arylpropenes is largely governed by the chemistry of the propene side chain and the electronic nature of the aromatic ring. The double bond in the propene group can undergo a variety of addition reactions, while the aromatic ring can participate in electrophilic substitution reactions.

The specific compound, this compound, is an example of a terminal alkene where the double bond is at the end of the three-carbon chain. Its structure is related to other well-known arylpropenes, such as eugenol (B1671780) (found in clove oil) and anethole (B165797) (found in anise and fennel), which have significant biological activities and industrial uses. Research into substituted arylpropenes often explores how modifications to the aromatic ring—such as the introduction of halogen atoms or alkoxy groups—can fine-tune the molecule's properties for specific applications in fields like medicinal chemistry and materials science.

The incorporation of fluorine into aromatic systems has become a powerful strategy in modern chemistry. researchgate.netmdpi.com Fluorine is the most electronegative element, and its presence in a molecule can dramatically alter physical, chemical, and biological properties. nih.govtandfonline.com

In the realm of organic synthesis and medicinal chemistry , the strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body. nih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, which can improve its bioavailability. researchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. tandfonline.com

Improved Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially leading to more potent therapeutic agents. tandfonline.com

In materials science , fluorinated aromatic compounds are integral to the development of advanced materials. Fluoropolymers, for instance, are known for their high thermal stability and chemical resistance. The introduction of fluorine into organic molecules can also influence their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

The study of fluoroarylpropenes like this compound involves a combination of synthetic, analytical, and computational methods.

Synthesis: The construction of fluoroarylpropenes can be approached in several ways. A common strategy involves the Claisen rearrangement of a fluorinated aryl allyl ether. For the target molecule, a potential precursor could be 1-allyloxy-2-fluoro-4-methoxybenzene. Another approach is the allylation of a pre-functionalized fluorinated aromatic compound, for instance, using an organometallic reagent. The synthesis of related fluorinated chalcones, which also contain an aryl-propene core, often utilizes the Claisen-Schmidt condensation. mdpi.comresearchgate.net

Characterization and Analysis: Once synthesized, the precise structure and purity of these compounds are confirmed using a suite of analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the exact connectivity of atoms and confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the various functional groups present in the molecule, such as the C=C double bond of the propene group, the C-O bonds of the methoxy group, and the C-F bond.

X-ray Crystallography: For crystalline solids, this technique can provide a definitive three-dimensional structure of the molecule.

Computational Modeling: Theoretical calculations are often employed to predict the molecule's geometry, electronic properties, and reactivity. These computational studies can provide insights that guide synthetic efforts and help to explain observed experimental results.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPPOZGBOWCXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374594 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222422-50-6 | |

| Record name | 4-allyl-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 3 3 Fluoro 4 Methoxyphenyl 1 Propene and Its Analogues

Established Synthetic Routes to Arylpropenes

The construction of the propenyl side chain on an aromatic ring can be achieved through several established synthetic transformations. These methods often rely on the use of functionalized aromatic precursors that can be readily converted to the desired arylpropene structure.

Condensation Reactions in Arylpropene Synthesis

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and are particularly useful for the synthesis of arylpropenes from carbonyl compounds. These reactions can be catalyzed by either bases or acids, with each approach offering distinct advantages and mechanistic pathways.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely employed base-catalyzed method for the synthesis of α,β-unsaturated ketones, including chalcones which are 1,3-diaryl-2-propen-1-ones. wikipedia.orgmagritek.com This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing analogues of 3-(3-fluoro-4-methoxyphenyl)-1-propene, 3'-fluoro-4'-methoxyacetophenone (B120032) can be reacted with an appropriate aldehyde in the presence of a base, such as sodium hydroxide (B78521). magritek.comresearchgate.net

The mechanism under basic conditions proceeds through the deprotonation of the α-carbon of the acetophenone (B1666503) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate. Subsequent dehydration of this intermediate readily occurs to yield the conjugated α,β-unsaturated ketone. magritek.com

A general representation of the base-catalyzed Claisen-Schmidt condensation is shown below:

While base-catalyzed conditions are more common for Claisen-Schmidt type reactions, acid-catalyzed aldol condensations also provide a viable route to α,β-unsaturated carbonyl compounds. In an acid-catalyzed process, the carbonyl oxygen of the acetophenone is protonated, which increases the acidity of the α-hydrogens and facilitates the formation of an enol. The enol then acts as the nucleophile, attacking the protonated carbonyl of the aldehyde partner. Subsequent dehydration of the aldol addition product is also promoted by the acidic conditions.

The general mechanism involves the following steps:

Enolization: The ketone is tautomerized to its enol form under acidic conditions.

Nucleophilic Attack: The enol attacks the protonated aldehyde.

Dehydration: The resulting β-hydroxy ketone is protonated at the hydroxyl group, which then leaves as a water molecule to form the stable, conjugated enone.

Advanced Fluorination Methodologies Relevant to Aryl Fluoride (B91410) Moieties

Metal-Mediated Fluorination Reactions

Transition metal catalysis has revolutionized the field of aryl fluoride synthesis, offering milder and more general methods compared to traditional approaches like the Balz-Schiemann reaction. nih.gov Both copper and palladium-based systems have been extensively developed for this purpose.

Copper-Mediated Fluorination: Copper-catalyzed fluorination of aryl halides has been shown to be an effective method. grantome.comrsc.org These reactions often employ a copper(I) source and a fluoride donor. The mechanism is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination of the aryl fluoride from a Cu(III) intermediate. rsc.orgacs.org The choice of ligands and fluoride source can significantly impact the reaction efficiency. nih.govgrantome.com

Palladium-Catalyzed Fluorination: Palladium catalysis is a versatile tool for the fluorination of aryl triflates and halides. researchgate.netnih.gov These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. nih.gov A key challenge in palladium-catalyzed fluorination is the C-F bond-forming reductive elimination step from the arylpalladium(II) fluoride intermediate. The development of specialized phosphine (B1218219) ligands has been instrumental in promoting this difficult step and expanding the substrate scope. researchgate.netacs.org

The following table summarizes selected examples of metal-mediated fluorination reactions of aryl halides and triflates, showcasing the variety of catalysts and conditions employed.

| Aryl Substrate | Catalyst/Precatalyst | Ligand | Fluoride Source | Solvent | Temp. (°C) | Yield (%) |

| Aryl Triflate | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | Toluene | 120 | Varies |

| Aryl Triflate | [(1,5-COD)(L·Pd)₂] | AdBrettPhos | CsF | Toluene | RT-120 | Varies |

| Aryl Bromide | Pd₂(dba)₃ | AlPhos | AgF/KF | Toluene | RT | Varies |

| Aryl Triflate | Pd(OAc)₂ | AlPhos | CsF | 2-MeTHF | RT | Varies |

| Aryl Iodide | [Cu(CH₃CN)₄]BF₄ | - | AgF | DMF | 120 | Varies |

| Aryl Bromide | CuI | - | AgF | 1,4-Dioxane | 130 | Varies |

This table is a compilation of representative data and specific yields are substrate-dependent.

Bismuth(V) Fluoride Precursors in Aryl Fluoride Synthesis

High-valent bismuth reagents have emerged as powerful tools for the fluorination of aryl compounds. Bismuth(V) fluorides, in particular, can serve as effective sources of "F+" for electrophilic fluorination or participate in reductive elimination from an organobismuth(V) intermediate to form the aryl-fluoride bond.

A common strategy involves the in-situ generation of the active Bi(V) species from a stable Bi(III) precursor. For example, an arylboronic acid can undergo transmetalation with a Bi(III) complex. acs.org Subsequent oxidation to the Bi(V) state, followed by reductive elimination, yields the desired aryl fluoride. nih.govacs.orgfigshare.com

Mechanism of Aryl-F Bond Formation from Bi(V) Fluorides:

Transmetalation: An aryl group from a precursor like a boronic acid is transferred to a Bi(III) center. acs.org

Oxidation: The resulting organobismuth(III) compound is oxidized to a triarylbismuth(V) difluoride using an external oxidant such as XeF₂ or Selectfluor. nih.govacs.orgfigshare.com

Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to form the C-F bond and regenerate a Bi(III) species. nih.govacs.orgfigshare.com

Recent studies have shown that the formation of dimeric structures in solution can promote this facile Ar–F bond formation. nih.govacs.orgfigshare.com Furthermore, the choice of ligand on the bismuth center is critical for the efficiency of the catalytic cycle. acs.orgorganic-chemistry.org

Metal-Free Fluorination Approaches

Concerns over the cost and toxicity of heavy metals have driven the development of metal-free fluorination methods. researchgate.net These approaches often rely on the use of hypervalent iodine reagents, electrophilic fluorinating agents like Selectfluor, or photochemical methods.

For the synthesis of this compound, a metal-free approach could involve the direct C-H fluorination of a suitable precursor. acs.org This strategy is highly atom-economical but often faces challenges with regioselectivity.

Examples of Metal-Free Fluorination Reagents:

| Reagent | Description | Application |

| Selectfluor (F-TEDA-BF₄) | An electrophilic fluorinating agent, it is a stable, crystalline solid. mdpi.com | Direct fluorination of electron-rich aromatic rings and enolates. |

| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic fluorine source, often used in radical fluorination reactions. mdpi.com | C-H fluorination of heteroarenes and benzylic positions. chinesechemsoc.org |

| Hypervalent Iodine Reagents | Can be used to deliver a fluorine atom to an aromatic ring. | Fluorination of aryl stannanes or silanes. |

Photochemical, catalyst-free C-H bond fluorination has also been demonstrated for aryl alkyl ketones using Selectfluor-based reagents under UV-A irradiation. chemrxiv.org This method offers a mild and efficient pathway to benzyl (B1604629) fluorides. chemrxiv.org

Radiochemical Fluorination Techniques for Analogues

The synthesis of radiolabeled analogues of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of significant interest for positron emission tomography (PET) imaging. tandfonline.comnih.gov PET is a powerful molecular imaging technique used in oncology, neurology, and cardiology. tandfonline.com

The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. tandfonline.comopenmedscience.com Both nucleophilic and electrophilic fluorination strategies are employed for the incorporation of ¹⁸F.

Nucleophilic ¹⁸F-Fluorination:

This is the most common method for preparing ¹⁸F-labeled radiotracers. radiologykey.com It involves the displacement of a good leaving group, such as a triflate or a nitro group, from an aromatic precursor with [¹⁸F]fluoride.

Electrophilic ¹⁸F-Fluorination:

Electrophilic fluorinating agents, such as [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite, can be used to label electron-rich aromatic rings. nih.gov However, these methods often suffer from low specific activity due to the presence of carrier fluorine. radiologykey.com

Recent advancements in this area include the development of manganese-based catalysts for the selective fluorination of C-H bonds, which can be adapted for ¹⁸F-labeling. princeton.edu

Green Chemistry Approaches in Synthetic Organic Chemistry

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net In the context of synthesizing compounds like this compound, green chemistry approaches focus on improving energy efficiency, using safer solvents, and minimizing waste. anton-paar.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netajgreenchem.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can significantly reduce reaction times from hours to minutes. bspublications.net

Advantages of Microwave-Assisted Synthesis:

Increased Reaction Rates: The high temperatures and pressures achieved in sealed microwave reactors can dramatically accelerate reaction rates. anton-paar.com

Higher Yields: Reduced reaction times can minimize the formation of byproducts, leading to higher yields of the desired product. ajgreenchem.com

Improved Purity: The cleaner reaction profiles often result in products that require less purification.

Solvent-Free Reactions: In some cases, reactions can be carried out in the absence of a solvent, further enhancing the green credentials of the method. ajgreenchem.com

The application of microwave heating to the fluorination reactions described above can lead to more efficient and environmentally friendly synthetic routes.

Photocatalytic and Biocatalytic Strategies

Photocatalysis:

Visible-light photoredox catalysis has become a valuable strategy for activating small molecules and has been successfully applied to fluorination reactions. researchgate.net This technique uses a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, generating reactive radical intermediates. These radicals can then participate in fluorination reactions with reagents like NFSI. researchgate.net

The key advantage of photocatalysis is the ability to conduct reactions under mild conditions, often at room temperature, using visible light as a renewable energy source. researchgate.net This approach has been used for the C-H fluorination of heteroarenes and other substrates. chinesechemsoc.org

Biocatalysis:

Biocatalytic fluorination utilizes enzymes to catalyze the introduction of fluorine into organic molecules. numberanalytics.com This approach offers the potential for high selectivity and sustainability. While still an emerging field, enzymes such as fluorinases have been identified that can catalyze the direct fluorination of organic compounds using fluoride ions. numberanalytics.com

The use of biocatalysis for the synthesis of fluorinated aromatics is a promising area of research that aligns well with the principles of green chemistry. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being employed to develop more efficient and robust enzymes for fluorination reactions. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Fluoro 4 Methoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atomic nuclei, typically protons. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the three-dimensional structure of molecules in solution.

For 3-(3-fluoro-4-methoxyphenyl)-1-propene, a NOESY experiment would be instrumental in confirming the through-space correlations between the protons of the propyl chain and the aromatic ring. Specifically, correlations would be expected between the benzylic protons (on the carbon adjacent to the ring) and the aromatic proton at the C2 position. Additionally, correlations between the methoxy (B1213986) group protons and the aromatic proton at the C5 position would provide further evidence for the compound's conformation.

Table 1: Predicted NOESY Correlations for this compound

| Proton(s) 1 | Proton(s) 2 | Expected NOE Intensity |

| Benzylic CH₂ | Aromatic H (C2) | Strong |

| Benzylic CH₂ | Aromatic H (C6) | Medium |

| Methoxy (OCH₃) | Aromatic H (C5) | Strong |

| Vinylic H (internal) | Benzylic CH₂ | Strong |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands are expected for the aromatic ring, the alkene group, the ether linkage, and the carbon-fluorine bond.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3080-3010 | Medium | Vinylic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| 1640-1600 | Medium | C=C stretch (alkene) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1260-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1100-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 990-910 | Strong | =C-H out-of-plane bend |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the carbon-carbon double bond.

Table 3: Predicted FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H stretch |

| 1640-1600 | Very Strong | C=C stretch (alkene) |

| 1600-1580 | Strong | Aromatic ring breathing |

| 1300-1200 | Medium | In-plane C-H bend |

| 850-800 | Medium | Ring breathing mode |

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. jetir.orgnih.govresearchgate.netmdpi.com It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. This analysis is crucial for an unambiguous interpretation of complex vibrational spectra, especially for molecules with many atoms and low symmetry.

For this compound, a PED analysis, typically performed using quantum chemical calculations, would allow for the precise assignment of each observed band. For instance, it could differentiate between the various C-H stretching and bending modes of the aromatic ring and the propene chain. It would also help in identifying modes that are highly coupled, where a single vibrational band arises from a combination of several motions.

Table 4: Illustrative PED Analysis for Selected Modes of this compound

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) |

| 3085 | ~3080 | Aromatic C-H stretch (95%) |

| 1642 | ~1640 | C=C stretch (alkene) (88%), CH₂ wag (10%) |

| 1255 | ~1258 | Asymmetric C-O-C stretch (75%), Aromatic ring deformation (20%) |

| 1098 | ~1100 | C-F stretch (80%), Aromatic C-H in-plane bend (15%) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting carbocations. The presence of the aromatic ring and the propene chain would likely lead to the formation of a stable benzylic or tropylium (B1234903) cation through cleavage of the bond beta to the aromatic ring. Other characteristic fragments would arise from the loss of the methoxy group or the fluorine atom.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Relative Abundance |

| 166 | [M]⁺ (Molecular Ion) | High |

| 151 | [M - CH₃]⁺ | Medium |

| 137 | [M - C₂H₅]⁺ or [M - CH₂=CH]⁺ | High |

| 125 | [M - C₃H₅]⁺ (Benzylic cation) | Very High (Base Peak) |

| 109 | [M - C₃H₅ - O]⁺ | Medium |

| 96 | [C₆H₅F]⁺ | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic compounds and polyenes. sciencepublishinggroup.com

Electronic Transitions and Absorption Maxima Analysis

The structure of this compound contains a substituted benzene (B151609) ring conjugated with a propene side chain. This extended π-system is responsible for its characteristic UV absorption. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (usually a π bonding orbital) to a higher energy molecular orbital (a π* antibonding orbital). libretexts.orgyoutube.com

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Phenylpropene Conjugated System | π → π | ~250-280 |

| Extended Conjugated System (with auxochromes) | π → π | ~300-350 |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can influence the electronic absorption spectrum of a molecule by altering the energy levels of its ground and excited states. tutorchase.com This interaction can lead to a shift in the absorption maximum to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). sciencepublishinggroup.com

For π → π* transitions, an increase in solvent polarity generally stabilizes both the ground and excited states. However, the excited state is typically more polar than the ground state and is thus stabilized to a greater extent. This leads to a decrease in the energy gap between the two states, resulting in a bathochromic shift. libretexts.org Therefore, when measuring the UV-Vis spectrum of this compound, changing from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) is expected to cause a slight red shift in the λmax of the principal π → π* absorption band. libretexts.org

X-ray Diffraction (XRD) for Solid-State Structural Analysis

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one and 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, allows for a well-founded prediction of its solid-state structure. nih.govresearchgate.net

It is expected that this compound would crystallize in a common space group, such as monoclinic or orthorhombic. The molecule would likely adopt a largely planar conformation to maximize π-system conjugation, although some torsion may be observed between the plane of the phenyl ring and the propene side chain. The crystal packing would be governed by van der Waals forces and potentially weak intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which are known to influence the packing of similar fluorinated and methoxy-substituted aromatic compounds. researchgate.netmdpi.com

| Parameter | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 11.056 | 3.9148 |

| b (Å) | 4.1110 | 10.1977 |

| c (Å) | 30.825 | 30.8052 |

| β (°) | 96.76 | 90 |

| Dihedral Angle Between Rings (°) | 23.75 | 21.82 |

Computational Chemistry and Theoretical Investigations of 3 3 Fluoro 4 Methoxyphenyl 1 Propene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. mdpi.comresearchgate.net For a molecule like 3-(3-Fluoro-4-methoxyphenyl)-1-propene, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), would be appropriate for a detailed theoretical analysis. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure. The presence of a rotatable propene side chain attached to the substituted benzene (B151609) ring suggests that the molecule can exist in multiple conformations. nih.gov

Conformational analysis is crucial for understanding the spatial arrangement of the molecule. nih.gov This analysis would involve exploring the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the allyl group to the phenyl ring. By calculating the energy of different conformers, it is possible to identify the global minimum energy structure, which is the most stable conformation, as well as other low-energy local minima. Factors such as steric hindrance and electronic interactions, like hyperconjugation, would influence the relative stability of these conformers. The results of such an analysis would provide insight into the preferred shape of the molecule under various conditions.

Below is an example of what a data table for optimized geometrical parameters might look like for this compound, based on typical bond lengths and angles for similar organic molecules.

| Parameter | Calculated Value |

|---|---|

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (allyl) | ~1.50 Å |

| C=C (allyl) | ~1.34 Å |

| C-O | ~1.36 Å |

| C-F | ~1.35 Å |

| C-C-C (aromatic) | ~120° |

| C-C-H (allyl) | ~109.5° |

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly investigated using DFT calculations, providing a detailed picture of how electrons are distributed within the molecule. This analysis is key to understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. ajchem-a.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. ajchem-a.com For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the π-system of the benzene ring and the propene group.

The following table illustrates the kind of data that would be generated from a HOMO-LUMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electronegativity (χ) | - |

| Electrophilicity Index (ω) | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, red regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. researchgate.net Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, as well as over the π-system of the double bond in the propene group. researchgate.netresearchgate.net Positive potentials would be expected around the hydrogen atoms.

The Electron Localization Function (ELF) and Localized Orbital Locators (LOL) are topological analyses that provide a detailed description of electron pairing and localization in a molecule. researchgate.net ELF is a measure of the probability of finding an electron pair in a given region of space. jussieu.fr High ELF values, typically shown in red, indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. researchgate.net Low ELF values, often depicted in blue, correspond to regions of delocalized electrons. researchgate.net Similarly, LOL provides a visual representation of electron localization, with high values indicating areas where electrons are more localized. researchgate.net For this compound, ELF and LOL analyses would help to visualize the covalent bonds, the lone pairs on the oxygen and fluorine atoms, and the π-electron system of the aromatic ring and the double bond.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, with the B3LYP functional and a basis set like 6-311++G(d,p) being common choices for achieving a good balance between accuracy and computational cost. nih.govscispace.com

The process begins with the optimization of the molecule's ground-state geometry. Following optimization, harmonic vibrational frequencies are calculated. A key confirmation of a true energy minimum is the absence of any imaginary frequencies. mdpi.com The calculated frequencies, however, are known to systematically deviate from experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the computed wavenumbers are often uniformly scaled by a factor (e.g., ~0.96 for B3LYP). scispace.com

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. For this compound, this would allow for the unambiguous assignment of characteristic vibrations, including:

C-F stretching of the fluorophenyl group, typically expected in the 1100-1270 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C stretching modes.

Stretching and bending modes of the methoxy (B1213986) (-OCH₃) group.

Vibrations associated with the propene (-CH=CH₂) side chain, including the C=C stretch (~1650 cm⁻¹) and various C-H stretching and bending modes.

Table 1: Representative Data Table for Vibrational Frequency Analysis of an Aromatic Compound. This table illustrates the typical output of a vibrational analysis calculation. Data is hypothetical and for illustrative purposes only.

| Mode No. | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment (PED Contributions) |

| 1 | 3105 | 2981 | 15.4 | Aromatic C-H stretch (95%) |

| 12 | 1658 | 1592 | 85.2 | Propene C=C stretch (78%) + C-C bend (15%) |

| 18 | 1265 | 1214 | 150.7 | C-F stretch (85%) + Aromatic ring def. (10%) |

| 25 | 1030 | 989 | 125.3 | C-O stretch of methoxy (80%) |

NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital - GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for this task. nih.govresearchgate.net Calculations are typically performed at a level like B3LYP/6-311++G(d,p) on the previously optimized molecular geometry. mdpi.com

For this compound, theoretical ¹H and ¹³C chemical shifts would be calculated. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation: δ = σ(ref) - σ(calc).

A particularly valuable application for this molecule would be the prediction of the ¹⁹F NMR chemical shift. The ¹⁹F nucleus has a wide chemical shift range, making it highly sensitive to its electronic environment. nih.gov Accurate prediction can help in assigning the fluorine resonance and understanding electronic effects within the molecule. researchgate.net Solvent effects are often crucial for accurate NMR predictions and can be incorporated using a continuum model like the Polarizable Continuum Model (PCM). mdpi.com

Table 2: Illustrative Correlation of Predicted and Experimental NMR Chemical Shifts. This table shows how calculated data would be compared to experimental values. Data is hypothetical.

| Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift δ (ppm) | Experimental Chemical Shift δ (ppm) |

| H (vinyl) | 24.85 | 6.5 | 6.4 |

| C (vinyl) | 70.12 | 115.2 | 115.5 |

| C-F | -85.60 | 198.9 | 199.2 |

| F | 145.20 | -120.5 (vs CFCl₃) | -120.1 |

UV-Vis Spectral Prediction (Time-Dependent DFT)

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). researchgate.net

The analysis for this compound would involve performing TD-DFT calculations on its optimized ground-state geometry, often using a functional like B3LYP or CAM-B3LYP with a 6-31+G(d) or larger basis set. qu.edu.qarsc.org The inclusion of a solvent model is important as electronic transitions are sensitive to the polarity of the medium. qu.edu.qa

The output provides the λ_max for each electronic transition, its corresponding oscillator strength (f), which relates to the intensity of the absorption band, and the primary molecular orbitals (MOs) involved in the transition. For conjugated systems like this, the most intense, longest-wavelength absorptions typically arise from π → π* transitions, often dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 3: Example Output from a TD-DFT Calculation. This table illustrates the typical data generated for predicting a UV-Vis spectrum. Data is hypothetical.

| State | Excitation Energy (eV) | Wavelength λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 1 | 4.42 | 280.5 | 0.58 | HOMO -> LUMO (95%) |

| 2 | 4.98 | 249.0 | 0.12 | HOMO-1 -> LUMO (88%) |

| 3 | 5.35 | 231.7 | 0.25 | HOMO -> LUMO+1 (91%) |

Mechanistic Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For a reaction involving this compound, such as an electrophilic addition to the propene double bond, DFT calculations can be used to locate and characterize all relevant stationary points: reactants, intermediates, products, and, most importantly, transition states (TS).

A transition state represents the energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating the precise geometry of a TS is a critical step in understanding the reaction's kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier. A lower activation energy corresponds to a faster reaction rate. The reaction pathway can be visualized with a reaction energy profile, which plots the energy of the system as it progresses from reactants to products through the transition state.

Molecular Dynamics (MD) Simulations for Reactivity and Stability

While quantum mechanical methods like DFT are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.

For this compound, an MD simulation could be used to:

Study Conformational Dynamics: Analyze the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl ring and the propene group, and how this is influenced by the solvent.

Analyze Solvation: Investigate the structure of the solvent shell around the molecule and quantify intermolecular interactions like hydrogen bonding if in a protic solvent. mdpi.com

Assess Stability: By running simulations at elevated temperatures, one can observe the onset of conformational changes or decomposition, providing insights into the molecule's thermal stability. Reactive MD simulations, using force fields like ReaxFF, can even model the chemical reactions that occur during decomposition. nih.gov

Exploration of Derivatives and Structural Analogues

Design and Synthesis of Novel Fluoroarylpropene Derivatives

The design of novel fluoroarylpropene derivatives is often guided by the unique properties of the fluorine atom. Incorporating fluorine into organic molecules can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a common strategy in medicinal chemistry. bohrium.comnih.govmdpi.commdpi.com The synthesis of these derivatives frequently involves well-established chemical reactions that allow for the coupling of substituted aromatic rings.

A primary method for synthesizing compounds with a 1,3-diarylpropene scaffold, such as chalcones, is the Claisen-Schmidt condensation. researchgate.netresearchgate.netresearchgate.net This base-catalyzed reaction involves the condensation of a substituted aromatic aldehyde with an aromatic ketone. bohrium.com For instance, various fluoro-substituted benzaldehydes can be reacted with substituted acetophenones in the presence of a base like potassium hydroxide (B78521) to yield the corresponding fluoroarylpropene derivatives in high yields. bohrium.comnih.govresearchgate.net The choice of solvent can be critical; while methanol (B129727) is commonly used, solvents like tetrahydrofuran (B95107) (THF) may be employed to prevent side reactions, such as nucleophilic aromatic substitution, especially when working with highly activated di- or tri-fluorinated benzaldehydes.

In addition to chalcones, other derivatives can be conceptualized. For example, pyrazolylpyrazolines containing fluoro-substituents have been synthesized from pyrazole (B372694) chalcone (B49325) precursors via microwave-assisted reactions with substituted phenyl hydrazine (B178648) hydrochlorides. nih.gov This highlights how the arylpropene scaffold can be used as an intermediate to build more complex heterocyclic systems.

Structure-Reactivity Relationship (SAR) Studies in Related Scaffolds (e.g., Chalcones)

Structure-activity relationship (SAR) studies aim to decipher how specific structural features of a molecule influence its biological activity. For fluoroarylpropene analogues like chalcones and their saturated counterparts, dihydrochalcones, SAR studies have provided critical insights.

The position and number of fluorine substituents on the aromatic rings are crucial determinants of activity. Research has shown that chalcones with fluoro substituents at the 2- and/or 5-positions of the B-ring exhibit significantly increased antimicrobial potency. nih.gov Similarly, trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups have been incorporated to enhance biological effects, with the trifluoromethoxy group often proving more effective. mdpi.com

The interplay between fluorine and other substituents, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, also dictates the compound's properties. In one study on antitubercular chalcones, the presence of three methoxy groups on the A-ring was found to increase activity, whereas the presence of hydroxyl groups on the same ring led to a decrease in activity. nih.gov In the context of dihydrochalcones, antioxidant activity has been strongly correlated with the presence and position of hydroxyl groups. researchgate.net Specifically, methoxylation or glycosylation of hydroxyl groups can reduce their potential for electron transfer and hydrogen atom transfer, thereby modulating their antioxidant capacity. nih.govmdpi.com

Chalcone Derivatives with Fluoroaryl Moieties

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of derivatives that feature a core structure related to 3-(3-fluoro-4-methoxyphenyl)-1-propene. The incorporation of fluoroaryl moieties into the chalcone scaffold has led to the development of compounds with a wide range of biological activities.

These compounds are typically synthesized via the Claisen-Schmidt condensation of a fluoro-substituted benzaldehyde (B42025) with an acetophenone (B1666503). researchgate.netresearchgate.net A variety of fluoroaryl chalcones have been synthesized and evaluated for numerous therapeutic applications. Research has demonstrated their potential as:

Anti-proliferative agents: Many fluoro-substituted chalcones have been shown to exhibit potent activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range. bohrium.comnih.gov For example, a series of 2-fluoro, 4-fluoro, and 2,5-difluoro-substituted chalcones showed significant cytotoxicity against five different cancer cell lines. researchgate.net

Anti-inflammatory agents: The synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one and its subsequent evaluation in animal models revealed anti-inflammatory activity comparable to dexamethasone. researchgate.net

Antimicrobial agents: Fluorinated chalcones have shown notable activity against various bacterial and fungal strains. nih.govmdpi.com

Enzyme inhibitors: Fluorinated 3,4-dihydroxychalcones have been designed as 5-lipoxygenase inhibitors and were also found to inhibit lipid peroxidation. nih.gov

The table below summarizes the anti-proliferative activity of selected fluoro-substituted chalcone derivatives against various human cancer cell lines.

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | 2,5-difluoro (B-ring) | A549 (Lung) | 0.031 | nih.gov |

| A498 (Kidney) | 0.029 | nih.gov | ||

| HeLa (Cervical) | 0.035 | nih.gov | ||

| Compound 19 | 2,5-difluoro (B-ring) | A375 (Melanoma) | 0.032 | nih.gov |

| HepG2 (Liver) | 0.034 | nih.gov | ||

| Compound 7 | 6-fluoro, 3,4-dihydroxy (A-ring); 2',4'-dimethoxy (B-ring) | General HCC Panel | Most Effective | nih.gov |

This table is for illustrative purposes and represents a selection of data from cited sources.

Saturated Analogues and Other Alkene Substitutions

Modifying the propene linker of the fluoroarylpropene scaffold provides another avenue for creating structural diversity. This includes the saturation of the double bond to form saturated analogues or other chemical transformations of the alkene group.

Saturated Analogues (Dihydrochalcones): The most studied saturated analogues are dihydrochalcones, which are derived from chalcones by the reduction or hydrogenation of the α,β-unsaturated double bond. bohrium.com This structural modification eliminates the conjugated system of the propenone bridge, which can significantly alter the molecule's shape, flexibility, and biological properties. Dihydrochalcones have been investigated for several activities, including:

Antioxidant effects: The antioxidant capacity of dihydrochalcones is well-documented, with SAR studies indicating that the arrangement of hydroxyl groups is critical for this activity. researchgate.netnih.govmdpi.com

Enzyme inhibition: Certain dihydrochalcones, such as 2',6'-dihydroxy-4'-methoxy dihydrochalcone, have shown potential as acetylcholinesterase inhibitors, which is relevant for managing dementia. benthamdirect.com

Antibacterial activity: Both chalcones and their corresponding saturated analogues have been reported to exhibit pronounced antibacterial effects. nih.gov

Other Alkene Substitutions: The propene double bond is a reactive functional group susceptible to various addition reactions, offering further possibilities for derivatization. Standard organic reactions can be applied to modify this group, leading to a different class of analogues. Potential modifications include:

Epoxidation: The alkene can be converted into an epoxide (an oxacyclopropane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgyoutube.comyoutube.com This reaction is often stereospecific.

Dihydroxylation: The double bond can be oxidized to form a vicinal diol (a glycol). This can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4), or through anti-dihydroxylation, which involves the acid-catalyzed opening of an epoxide ring. libretexts.orgyoutube.com

These transformations would fundamentally alter the structure of the propene linker, converting the planar, rigid alkene into a more flexible, three-dimensional saturated system with new functional groups, thereby creating analogues with potentially different biological profiles.

Applications of 3 3 Fluoro 4 Methoxyphenyl 1 Propene As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Construction

The chemical architecture of 3-(3-Fluoro-4-methoxyphenyl)-1-propene, featuring a terminal alkene and an electronically modified aromatic ring, provides a versatile platform for the construction of more complex molecular frameworks. The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring influences the reactivity of the molecule, allowing for selective transformations at different sites. Organic chemists leverage these features to build elaborate structures, often as intermediates for larger, more complex target molecules.

The propene side chain is particularly amenable to a wide range of chemical transformations. For instance, it can undergo oxidation, reduction, hydroboration-oxidation, and various addition reactions to introduce new functional groups. These transformations are fundamental steps in extending the carbon skeleton and incorporating diverse chemical functionalities, which are crucial for synthesizing complex natural products and their analogues.

Role in the Synthesis of Functional Materials

The unique electronic properties imparted by the fluoro and methoxy substituents on the phenyl ring make this compound an attractive building block for the synthesis of functional materials with tailored optical and electronic characteristics.

Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)

While direct and extensive research detailing the specific use of this compound in commercial OLEDs or organic semiconductors is not widely published, the structural motifs it contains are highly relevant to this field. Fluorinated aromatic compounds are frequently incorporated into organic electronic materials to enhance their performance and stability. The introduction of fluorine can modulate the energy levels (HOMO and LUMO) of the material, which is a critical factor in optimizing charge injection and transport in devices like Organic Light Emitting Diodes (OLEDs).

The methoxy group, being an electron-donating group, further influences the electronic properties of the aromatic system. The combination of these substituents allows for fine-tuning of the optoelectronic properties of materials derived from this building block. Synthetic pathways could involve the transformation of the propene group into a more complex side chain or a linking unit to be incorporated into a larger conjugated system, a common strategy in the design of organic semiconductors.

Polymeric Systems

The propene group in this compound serves as a polymerizable handle, enabling its incorporation into various polymeric systems. Through polymerization reactions, this monomer can be integrated into the backbone or as a pendant group of a polymer chain. The resulting fluorinated polymers can exhibit desirable properties such as thermal stability, chemical resistance, and specific optical properties.

The presence of the fluorinated methoxyphenyl group can impart low surface energy and hydrophobicity to the polymer, making such materials potentially useful for coatings and specialty films. The ability to modify the propene group prior to or after polymerization further expands the range of functional polymers that can be synthesized from this versatile building block.

Contribution to Agrochemical and Pharmaceutical Intermediate Synthesis (General Synthetic Utility)

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals and pharmaceuticals to enhance efficacy, metabolic stability, and bioavailability. The 3-fluoro-4-methoxyphenyl moiety present in the subject compound is a structural feature found in a number of biologically active molecules.

While specific, publicly available synthetic routes for commercial agrochemicals or pharmaceuticals that explicitly start from this compound are not extensively documented, its utility as an intermediate is clear from a synthetic chemistry perspective. The molecule can be readily transformed into a variety of key intermediates. For example, oxidation of the double bond can lead to aldehydes, carboxylic acids, or epoxides, which are versatile functional groups for further synthetic manipulations in the construction of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the fluorine atom can block metabolic pathways, leading to a longer-lasting biological effect of the final product.

The general synthetic utility of this compound lies in its ability to serve as a starting material for the efficient construction of the fluorinated phenylpropane scaffold, a common substructure in various biologically active compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)-1-propene?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between substituted benzaldehydes and ketones under basic conditions (e.g., NaOH in ethanol). For example, analogous compounds like 3-arylpropenones are synthesized via this method . Alternatively, Friedel-Crafts alkylation could be employed using Lewis acid catalysts (e.g., AlCl₃) to introduce the propenyl group to the aromatic ring, as seen in related fluorophenyl derivatives . Post-synthesis purification via column chromatography and structural validation using NMR (¹H/¹³C) and FT-IR is critical .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : To confirm substituent positions and alkene geometry (e.g., distinguishing E/Z isomers via coupling constants).

- FT-IR : To identify functional groups (e.g., C=C stretch at ~1600 cm⁻¹, C-F at ~1100 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M]⁺) and fragmentation pattern validation.

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar fluorophenylpropenones .

Q. What are the typical physical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Based on analogous compounds (e.g., 3-(4-Fluorophenyl)-propenones), it is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately stable under inert atmospheres. However, the methoxy and fluorine groups may enhance oxidative instability, necessitating storage at low temperatures (< -20°C) . Experimental determination via DSC (melting point) and TGA (thermal stability) is advised.

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when characterizing this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects . Strategies include:

Q. What are the challenges in achieving regioselectivity during its synthesis?

- Methodological Answer : The electron-withdrawing fluorine and electron-donating methoxy groups create competing electronic effects on the aromatic ring, complicating regioselectivity. To mitigate this:

- Catalyst Optimization : Use directed ortho-metalation (DoM) strategies with organometallic reagents.

- Solvent Effects : Polar solvents (e.g., DMF) may favor para-substitution via stabilization of transition states .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity deactivates the ring toward electrophilic substitution but enhances stability of intermediates in Suzuki-Miyaura couplings . For example, the C-F bond can act as a directing group in palladium-catalyzed reactions, enabling selective functionalization at the meta or para positions .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The alkene moiety allows for further derivatization (e.g., epoxidation, dihydroxylation) to create chiral centers. It serves as a precursor for fluorinated pharmaceuticals, such as kinase inhibitors or antimicrobial agents, where the fluorine enhances metabolic stability and bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-reference multiple databases (e.g., PubChem, NIST) and validate via independent synthesis. For example, if a melting point conflicts with literature, perform DSC analysis under identical conditions (heating rate, sample purity ≥98%) . Publish full experimental details (e.g., solvent, instrumentation) to enable reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.